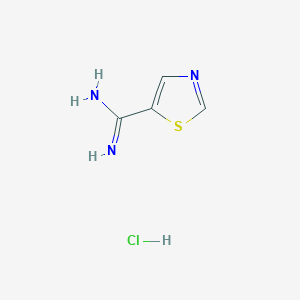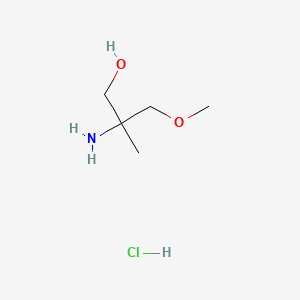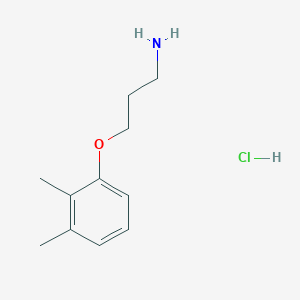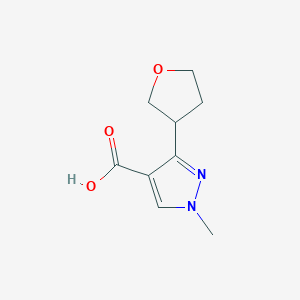
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Halogen-rich Intermediates
- The compound is valuable as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines, useful in medicinal chemistry research. A study by Wu et al. (2022) describes the synthesis of unique halopyridines, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, through halogen dance reactions.
Radiosynthesis Applications
- In radiosynthesis, the compound plays a role in creating radiolabeled compounds. For instance, Pauton et al. (2019) achieved the synthesis of 2-amino-5-[18F]fluoropyridines using a palladium-catalyzed reaction with 2-bromo-5-[18F]fluoropyridine and various amines, demonstrating its utility in developing radiotracers.
Antimicrobial Compound Synthesis
- A series of novel derivatives synthesized by Babu et al. (2015) included compounds with structural similarities to 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine, showing potential antimicrobial activity.
Antibacterial Agent Synthesis
- Huang et al. (2010) developed 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks for new fluoroquinolones with antibacterial activity, demonstrating the relevance of similar compounds in antibiotic synthesis.
Synthesis of PET Radiotracers
- The compound's structure is related to that of radiolabeled compounds like those synthesized by Katoch-Rouse & Horti (2003), which are useful in PET imaging to study cannabinoid receptors.
Synthesis of Neuroleptic Agents
- In the field of neuroleptics, similar compounds have been synthesized for use in metabolic studies, as demonstrated by Nakatsuka et al. (1981).
Synthesis of Novel Antimicrobial Agents
- Novel derivatives, including those with a structure similar to 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine, have shown efficacy as antimicrobials against various pathogens, as researched by Priya et al. (2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-fluoro-2-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-11-5-4-9(13)10(14-11)8-15-6-2-1-3-7-15/h4-5H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVONROQCLISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1383394.png)



![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)




